![molecular formula C22H18FN3O2S B2578758 N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207023-51-5](/img/structure/B2578758.png)
N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C22H18FN3O2S
- Molecular Weight : 407.47 g/mol
- CAS Number : Not available
This compound is believed to exert its biological effects through the inhibition of specific kinases involved in cellular signaling pathways. Kinase inhibition is a common mechanism for compounds targeting cancer cells and other diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.3 µM against acute biphenotypic leukemia MV4-11 cells and 1.2 µM against acute monocytic leukemia MOLM13 cells . This suggests that the compound may also possess potent anticancer properties.
Inhibition Studies
Inhibition studies have shown that the compound can effectively inhibit cell proliferation in various cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
MV4-11 | 0.3 |
MOLM13 | 1.2 |
Additional Cancer Lines | 0.5 - 1.2 |
These results highlight the potential of this compound as a candidate for further investigation in cancer treatment.
Study on MEK Inhibition
A study focusing on MEK inhibitors revealed that compounds structurally related to this compound effectively inhibited MEK1/2 kinases in vitro. The inhibition led to reduced phosphorylation of downstream targets such as ERK1/2 and p70S6K, demonstrating the compound's potential role in modulating critical signaling pathways involved in tumor growth .
Toxicity and Safety Profile
While the biological activity is promising, it is crucial to assess the toxicity profile of this compound. Preliminary data indicate that related compounds exhibit manageable toxicity at therapeutic doses; however, detailed toxicological studies are necessary to establish a safety profile before clinical applications.
Conclusion and Future Directions
This compound presents significant potential as an anticancer agent through its kinase inhibition mechanisms. Further research is warranted to explore its efficacy across various cancer types and to elucidate its pharmacokinetic properties.
Future studies should focus on:
- Comprehensive toxicity assessments.
- Detailed pharmacological profiling.
- Exploration of combination therapies with existing anticancer drugs.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Cancer Therapeutics :
- The compound has been investigated for its ability to inhibit certain kinases involved in cancer cell proliferation. Similar compounds have shown promise in reducing cell growth and inducing apoptosis in various cancer cell lines. Studies suggest that the thieno[3,2-d]pyrimidine moiety may interact with specific biological targets, enhancing its anticancer activity.
-
Anti-inflammatory Agents :
- Preliminary research indicates that N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibits anti-inflammatory properties. This could be attributed to its potential to modulate signaling pathways associated with inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
-
Formation of the Thieno[3,2-d]pyrimidine Core :
- This involves the cyclization of appropriate precursors under controlled conditions to yield the thieno[3,2-d]pyrimidine structure.
-
Acetylation :
- The final product is often obtained through acetylation reactions that introduce the acetamide group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
-
In Vitro Studies :
- Several studies have reported on the cytotoxic effects of this compound against various cancer cell lines. Results indicate significant reductions in cell viability at micromolar concentrations.
-
Pharmacokinetics :
- Investigations into the pharmacokinetic properties reveal favorable absorption and distribution characteristics, making it a candidate for further development as an oral therapeutic agent.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-4-3-5-18(14(13)2)25-19(27)10-26-12-24-20-17(11-29-21(20)22(26)28)15-6-8-16(23)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAQCWFUIFTXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.